(2E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)prop-2-enamide
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Overview
Description
(E)-3-(3,4-DIMETHOXYPHENYL)-N-(2-METHOXYBENZYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides. This compound features a propenamide backbone with methoxy-substituted phenyl and benzyl groups. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-DIMETHOXYPHENYL)-N-(2-METHOXYBENZYL)-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 2-methoxybenzylamine.
Formation of the Propenamide Backbone: The key step involves the formation of the propenamide backbone through a condensation reaction between the aldehyde and the amine in the presence of a suitable catalyst.
Reaction Conditions: The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is heated to promote the condensation and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)-3-(3,4-DIMETHOXYPHENYL)-N-(2-METHOXYBENZYL)-2-PROPENAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-DIMETHOXYPHENYL)-N-(2-METHOXYBENZYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The methoxy groups on the phenyl and benzyl rings can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-DIMETHOXYPHENYL)-N-(2-METHOXYBENZYL)-2-PROPENAMIDE involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3,4-DIMETHOXYPHENYL)-N-(2-HYDROXYBENZYL)-2-PROPENAMIDE: Similar structure but with a hydroxy group instead of a methoxy group on the benzyl ring.
(E)-3-(3,4-DIMETHOXYPHENYL)-N-(2-CHLOROBENZYL)-2-PROPENAMIDE: Similar structure but with a chloro group instead of a methoxy group on the benzyl ring.
Uniqueness
(E)-3-(3,4-DIMETHOXYPHENYL)-N-(2-METHOXYBENZYL)-2-PROPENAMIDE is unique due to the presence of methoxy groups on both the phenyl and benzyl rings, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct properties compared to similar compounds.
Properties
Molecular Formula |
C19H21NO4 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C19H21NO4/c1-22-16-7-5-4-6-15(16)13-20-19(21)11-9-14-8-10-17(23-2)18(12-14)24-3/h4-12H,13H2,1-3H3,(H,20,21)/b11-9+ |
InChI Key |
DQNQKHGZBIACCV-PKNBQFBNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC=CC=C2OC)OC |
Origin of Product |
United States |
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